molecular formula C17H13NO3 B2518291 N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-99-7

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2518291
CAS No.: 1846-99-7
M. Wt: 279.295
InChI Key: XUNAVIWFCXQWCJ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromene core with a carboxamide group attached to the 3-position and a 3-methylphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Amidation Reaction: The chromene derivative is then reacted with 3-methylphenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Hydroxylated derivatives of the 3-methylphenyl group.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Nitrated, brominated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new chromene-based compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of inflammatory diseases and certain types of cancer.

Industry: In the industrial sector, this compound is used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(3-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(4-Methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(3-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Comparison: While these compounds share a similar chromene core structure, the substitution pattern on the phenyl ring can significantly influence their biological activities and chemical reactivity. For instance, the presence of a methoxy group in N-(3-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can enhance its electron-donating properties, potentially altering its interaction with molecular targets compared to this compound.

Properties

IUPAC Name

N-(3-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-5-4-7-13(9-11)18-16(19)14-10-12-6-2-3-8-15(12)21-17(14)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNAVIWFCXQWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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